molecular formula C18H15ClN2O4 B6493262 N-(3-chlorophenyl)-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 883483-16-7

N-(3-chlorophenyl)-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6493262
CAS No.: 883483-16-7
M. Wt: 358.8 g/mol
InChI Key: ROMZFFOZPWJMSX-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 3-chlorophenyl group at the N-position, a furan-2-ylmethyl substituent at the 1-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position. The compound’s crystallographic data, if available, could be refined using software like SHELX, which is widely employed for small-molecule structural analysis.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11-8-15(22)16(17(23)20-13-5-2-4-12(19)9-13)18(24)21(11)10-14-6-3-7-25-14/h2-9,22H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMZFFOZPWJMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to structurally related molecules, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares a 3-chlorophenyl group but differs in core heterocycle and substituents (Table 1).

Table 1: Structural Comparison of the Target Compound and Analog
Feature Target Compound Analog ()
Core Heterocycle 1,2-dihydropyridine Pyrazole
N-Substituent 3-Chlorophenyl 3-Chlorophenylsulfanyl
Additional Groups 4-Hydroxy, 6-methyl, furan-2-ylmethyl 3-Trifluoromethyl, 1-methyl, carbaldehyde
Molecular Weight (g/mol) ~375.8 (calculated) ~338.7 (calculated)
Potential Bioactivity Hypothesized calcium channel modulation Likely enzyme inhibition (trifluoromethyl as bioisostere)

Functional Implications

  • Substituent Effects :
    • The furan-2-ylmethyl group in the target compound introduces aromatic π-π interactions, while the trifluoromethyl group in the analog enhances metabolic stability and lipophilicity.
    • The 4-hydroxy group in the target compound could participate in hydrogen bonding, a feature absent in the carbaldehyde-substituted analog.

Research Findings and Computational Insights

Crystallographic Analysis

If crystallographic data for the target compound exists, tools like SHELX () would be critical for refining bond lengths and angles. For example, the dihedral angles between the chlorophenyl and dihydropyridine rings could influence conformational stability.

Hypothetical Activity Profiles

  • Target Compound : The hydroxyl and methyl groups may enhance solubility and target selectivity compared to analogs with bulkier substituents.
  • Analog () : The trifluoromethyl group likely improves membrane permeability, making it more suitable for central nervous system targets.

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